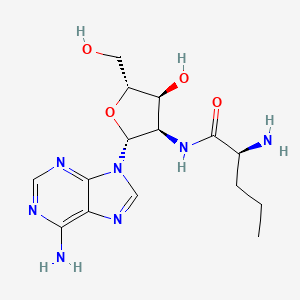
2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with hydroxyethylating agents under controlled conditions. One common method is the ring-opening reaction of thiolane with ethylene oxide, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale ring-opening polymerization techniques, followed by purification processes to ensure high purity. The use of catalysts and specific reaction conditions can optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the sulfone group to sulfides.
Substitution: Nucleophilic substitution reactions at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the thiolane ring can participate in various chemical interactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in having a hydroxyethyl group but differs in its polymerizable methacrylate group.
3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione: Shares the hydroxyethyl functionality but has a different ring structure and sulfur oxidation state.
Propiedades
Fórmula molecular |
C6H12O3S |
|---|---|
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3S/c7-4-3-6-2-1-5-10(6,8)9/h6-7H,1-5H2 |
Clave InChI |
FAQAIVBTGNCEAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


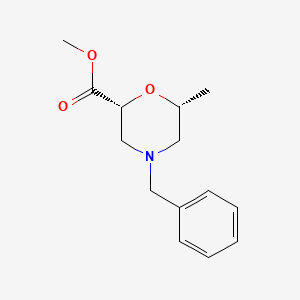

![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)

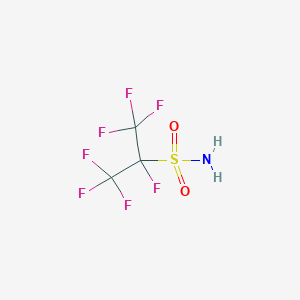


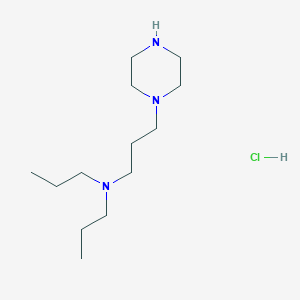
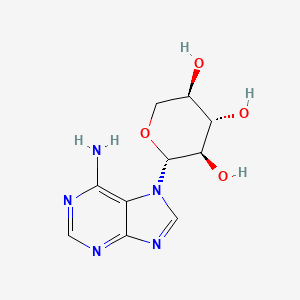

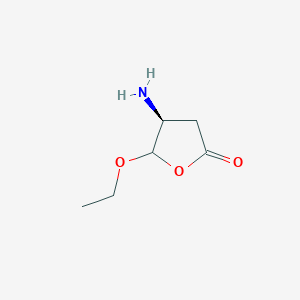
![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
